L-3-Phosphoglyceric Acid (13C3) can be synthesized using various methods that incorporate stable isotope labeling. One common approach involves the use of labeled carbon sources such as [U-13C]-glucose or [U-13C]-glutamine. These substrates undergo metabolic transformations in vivo, leading to the incorporation of the 13C label into the phosphoglyceric acid structure .
The synthesis typically follows these steps:
Advanced techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are employed for detecting and quantifying L-3-Phosphoglyceric Acid (13C3) in biological samples .
L-3-Phosphoglyceric Acid (13C3) participates in several biochemical reactions:
These reactions are essential for both energy production through glycolysis and biosynthetic pathways leading to amino acids such as serine .
The mechanism of action for L-3-Phosphoglyceric Acid (13C3) primarily involves its role as an intermediate in glycolysis and the Calvin-Benson cycle. In glycolysis, it acts as a substrate for phosphoglycerate mutase, facilitating energy generation through substrate-level phosphorylation.
In the Calvin-Benson cycle, L-3-Phosphoglyceric Acid serves as a precursor for synthesizing carbohydrates from carbon dioxide. The labeling with 13C allows researchers to trace metabolic pathways and understand carbon flux within cells more effectively .
Relevant data indicate that L-3-Phosphoglyceric Acid can be analyzed using chromatographic techniques for purity assessment and concentration determination .
L-3-Phosphoglyceric Acid (13C3) is widely used in metabolic studies due to its role as a tracer in isotopic labeling experiments. Its applications include:
The use of stable isotope-labeled compounds like L-3-Phosphoglyceric Acid enhances our understanding of complex biological systems by providing insights into metabolic dynamics .
¹³C₃-PGA possesses the core chemical structure of natural PGA—a three-carbon organic acid featuring a carboxyl group, a hydroxyl group, and a phosphate ester group—with the critical distinction that all three carbon atoms are ¹³C isotopes. The molecular formula is ¹³C₃H₆O₇P, and it is typically supplied as a sodium salt (¹³C₃H₆O₇P·xNa), with the exact stoichiometry of sodium counterions (x) often variable depending on the supplier and purification process [4] [9] [10]. The labeled carbons correspond to specific positions within the molecule:
Table 1: Key Chemical Properties of L-3-Phosphoglyceric Acid ¹³C₃ Sodium Salt
Property | Specification | Analytical Method |
---|---|---|
Molecular Formula | ¹³C₃H₆O₇P • x(Na) | - |
Molecular Weight (unlabeled PGA) | 186.06 g/mol | - |
Molecular Weight (¹³C₃-PGA) | 189.04 + x(22.99) g/mol | - |
Purity | >95% (HPLC) | HPLC |
CAS Number (Unlabeled) | 820-11-1 / 5918-14-5 (L-form) | - |
CAS Number (¹³C₃) | Not fully assigned; supplier codes: BO-3430, TRC-P358008 | - |
Storage Conditions | -20°C, stored under nitrogen or inert atmosphere | - |
Key Identifiers (NMR) | ¹³C-NMR δ ~173 ppm (C1), ~72 ppm (C2), ~63 ppm (C3) | ¹³C-NMR |
SMILES (Canonical) | O=¹³C¹³C@@H[¹³CH₂]OP(=O)(O)[O-].[Na+] | - |
The chiral center at C2 exists exclusively in the S (L) configuration in commercially available biologically relevant material, matching the natural stereoisomer involved in enzymatic reactions (e.g., by phosphoglycerate mutase in glycolysis or phosphoglycerate dehydrogenase in serine biosynthesis) [6] [10]. Suppliers rigorously control purity (>95% by HPLC) to prevent unlabeled impurities from confounding isotopic enrichment measurements in sensitive tracer experiments [4] [9].
The application of isotopic tracers to elucidate biochemical pathways dates back to the pioneering work of Rudolf Schoenheimer and David Rittenberg in the 1930s, who first used deuterium (²H) to study intermediary metabolism. The advent of commercially available carbon-14 (¹⁴C) in the mid-20th century revolutionized biochemistry, enabling classic experiments that mapped carbon fixation in photosynthesis (Calvin cycle) and glycolysis. While ¹⁴C provided unparalleled sensitivity due to its radioactivity, safety concerns and regulatory burdens limited its use. The development of sophisticated mass spectrometry and NMR techniques in the 1970s-1990s shifted focus toward stable isotopes like ¹³C and ¹⁵N, which offered safety advantages and positional labeling information without radiation hazards [3] [7].
Early stable isotope studies relied on uniformly labeled glucose (U-¹³C₆-glucose) or acetate. However, interpreting labeling patterns in downstream metabolites became complex due to scrambling of label through symmetrical intermediates (e.g., fumarate in the TCA cycle). Positionally specific labeled compounds, like ¹³C₃-PGA, emerged as essential tools to overcome these limitations. By introducing label at defined points within metabolic networks, researchers could trace flux through parallel or cyclic pathways with greater precision. For instance, the use of ¹³C₃-PGA helped resolve uncertainties about carbon flow between glycolysis and photorespiration in plants and the contribution of mitochondrial substrates to cytosolic phosphoenolpyruvate formation via the phosphoglycerate shuttle [7] [8]. The commercial availability of highly enriched (>99%) ¹³C₃-PGA sodium salt from suppliers like Clearsynth, LGC Standards (TRC), and BioOrganics since the early 2000s made these targeted experiments accessible to a broader research community [1] [4] [9].
Carbon-13 labeling, particularly in molecules like PGA occupying nodal metabolic positions, provides unique advantages for dissecting cellular metabolism:
Table 2: Key Research Applications of L-3-Phosphoglyceric Acid ¹³C₃ Sodium Salt
Research Area | Application Example | Key Insight | Reference Source |
---|---|---|---|
Photorespiration & Photosynthesis | Quantifying glycerate recycling in sunflower leaves under varying O₂/CO₂ using ¹³C-NMR | Minimal escape of photorespiratory intermediates (serine, glycine, glycerate) from recycling | [8] |
Cancer Metabolism | Tracing pyruvate carboxylation in SDH-deficient kidney cells | Enhanced anaplerotic flux via pyruvate carboxylase upon succinate dehydrogenase inhibition | [10] |
Microbial Metabolism | Investigating glutamate biosynthesis in Syntrophus aciditrophicus | Role of reductive TCA cycle versus other pathways in amino acid synthesis | [10] |
Plant Lipid Biosynthesis | Spatial mapping of ¹³C flux into phosphatidylcholine in Camelina sativa embryos via MSI | Greater ¹³C enrichment in PC with saturated/long-chain FAs in cotyledons | [2] |
Metabolic Flux Analysis (MFA) | Calibrating flux models using positional ¹³C enrichment in glycolytic intermediates | Improved accuracy in estimating in vivo fluxes through competing pathways | [3] [7] |
The use of ¹³C₃-PGA exemplifies a broader trend toward targeted isotopomers in "isotopically non-stationary ¹³C flux analysis" (INST-MFA). This approach leverages early time-point labeling data before isotopic steady state is reached, providing dynamic flux snapshots highly relevant to rapidly changing biological conditions, such as nutrient shifts or stress responses [3] [8]. Future developments will likely integrate ¹³C₃-PGA tracing with single-cell metabolomics and real-time monitoring technologies, further enhancing our spatial and temporal resolution of central carbon metabolism.
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